6-Bromo-7-iodo-2-naphthonitrile
Overview
Description
Scientific Research Applications
Photoarylation/Alkylation Applications
- The photochemistry of 6-bromo-2-naphthols, closely related to 6-Bromo-7-iodo-2-naphthonitrile, has been extensively studied. In various solvents, these compounds undergo photoreactions forming electrophilic carbene intermediates. These intermediates have been successfully trapped by several agents, demonstrating their potential in synthetic organic chemistry (Pretali et al., 2009).
Analytical Chemistry
- Derivatives of 2-Hydroxy-3-naphthoic acid, which are structurally similar to 6-Bromo-7-iodo-2-naphthonitrile, have been utilized in the gravimetric determination of thorium and zirconium. This showcases their utility in the analytical separation and extraction of specific elements (Datta, 1957).
Room-Temperature Phosphorescence Studies
- Studies on 6-bromo-2-naphthol, closely related to 6-Bromo-7-iodo-2-naphthonitrile, have revealed insights into room-temperature phosphorescence. This has implications for understanding the photophysical properties of similar compounds (Hamai & Kudou, 1998).
Synthesis of Anti-Inflammatory Agents
- Bromonaphthalenes, which include compounds like 6-Bromo-7-iodo-2-naphthonitrile, serve as intermediates in the synthesis of anti-inflammatory drugs. They highlight the compound's role in pharmaceutical manufacturing (Xu & He, 2010).
Fluorescent Probing and Sensing
- Naphthonitriles, such as 6-Bromo-7-iodo-2-naphthonitrile, are used in designing fluorescent probes for detecting substances like hydrogen sulfide. This application is crucial in environmental monitoring and food safety (Wang et al., 2018).
Anion Recognition and Sensing
- Bromo- and iodo-imidazolium motifs, similar to 6-Bromo-7-iodo-2-naphthonitrile, are used in fluorescent halogen bonding macrocyclic receptors for anion recognition and sensing. Such applications are significant in chemical sensing technologies (Zapata et al., 2012).
Safety And Hazards
The safety data sheet for a related compound, “6-Bromo-2-naphthonitrile”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
6-bromo-7-iodonaphthalene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYINYNALGSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-iodo-2-naphthonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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